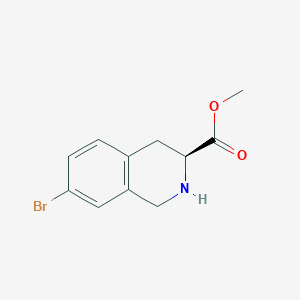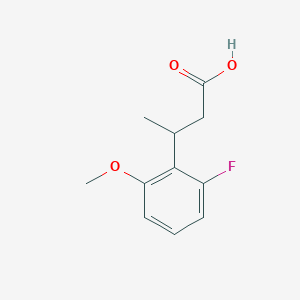
3-(2-Fluoro-6-methoxyphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-6-methoxyphenyl)butanoic acid is an organic compound characterized by a butanoic acid backbone substituted with a 2-fluoro-6-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-fluoro-6-methoxyphenyl)butanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-6-methoxybenzene, which can be obtained through the fluorination of 2-methoxyphenol.
Grignard Reaction: The 2-fluoro-6-methoxybenzene undergoes a Grignard reaction with butylmagnesium bromide to form the corresponding phenylbutane derivative.
Oxidation: The phenylbutane derivative is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction efficiency and yield.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification Techniques: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Fluoro-6-methoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, amines, thiols.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Fluoro-6-methoxyphenyl)butanoic acid is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a building block for bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 3-(2-fluoro-6-methoxyphenyl)butanoic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, pain, and cellular signaling.
Comparación Con Compuestos Similares
- 3-(2-Fluoro-4-methoxyphenyl)butanoic acid
- 3-(2-Fluoro-5-methoxyphenyl)butanoic acid
- 3-(2-Fluoro-3-methoxyphenyl)butanoic acid
Comparison: Compared to its analogs, 3-(2-fluoro-6-methoxyphenyl)butanoic acid may exhibit unique reactivity and biological activity due to the specific positioning of the fluoro and methoxy groups on the aromatic ring. This positioning can influence the compound’s electronic properties and steric interactions, making it a valuable molecule for targeted applications.
Propiedades
Fórmula molecular |
C11H13FO3 |
|---|---|
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
3-(2-fluoro-6-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO3/c1-7(6-10(13)14)11-8(12)4-3-5-9(11)15-2/h3-5,7H,6H2,1-2H3,(H,13,14) |
Clave InChI |
RSXQZVZFWMEKBM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)O)C1=C(C=CC=C1F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


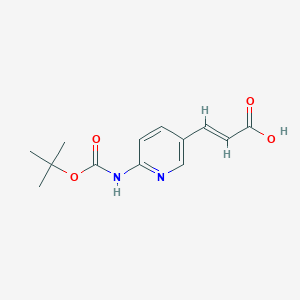
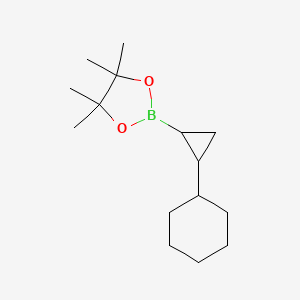
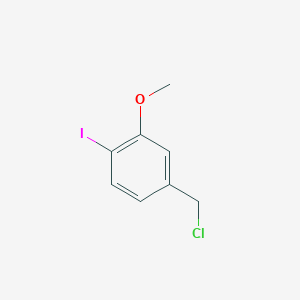



![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)

![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
![4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)
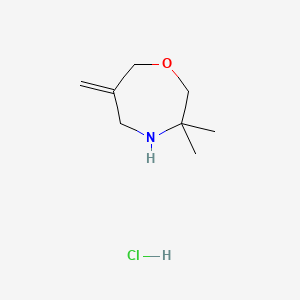
![1-[(2-Fluoro-3-nitrophenyl)methyl]piperazine](/img/structure/B13539105.png)

